![molecular formula C5H5BBrNO2 B1223925 2-Bromopyridine-5-boronic acid CAS No. 223463-14-7](/img/structure/B1223925.png)
2-Bromopyridine-5-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-bromopyridine-5-boronic acid derivatives involves several methods. One approach includes ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate, leading to high yields of the target compound. Suzuki reactions of these boronic acids with aryl iodides yield monosubstituted and disubstituted pyridines, which can further be converted into corresponding 2-pyridones (Sutherland & Gallagher, 2003).
Molecular Structure Analysis
Molecular structure analysis of boronic acid derivatives, such as this compound, reveals insights into their stability and reactivity. A comparative study between heterocyclic boron derivatives showed a slight difference in their C-B bond lengths, which does not significantly affect their stability. The crystal structure of these compounds demonstrates interactions through hydrogen bonds and van der Waals forces, contributing to their stability (Sopková-de Oliveira Santos et al., 2003).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including Suzuki cross-coupling, highlighting its versatility as a building block in organic synthesis. It reacts with aryl and heteroaryl boronic acids in Suzuki reactions, producing a range of substituted pyridines. This versatility is attributed to the reactive bromo and boronic acid groups, allowing for multiple functionalization paths (Bouillon et al., 2003).
Scientific Research Applications
Analytical Chemistry and Detection
2-Bromopyridine-5-boronic acid (BPBA) is used as a labeling reagent in analytical chemistry. Huo et al. (2012) developed a method using BPBA to derivatize brassinosteroids for their analysis in Arabidopsis thaliana. This approach enhanced detection sensitivity significantly and simplified sample preparation, indicating BPBA's utility in sensitive and efficient analytical methods (Huo et al., 2012).
Chemical Synthesis
BPBA has been involved in the synthesis of various chemical structures. Sutherland and Gallagher (2003) described the use of a related compound, 5-bromo-2-fluoro-3-pyridylboronic acid, in the Suzuki reaction to synthesize disubstituted fluoropyridines, which can be further converted to pyridones. This demonstrates the compound's utility in the versatile and efficient synthesis of pyridine derivatives (Sutherland & Gallagher, 2003).
Biochemical and Biomedical Research
In biomedical applications, boronic acid derivatives like BPBA are used in developing fluorescent chemosensors. Huang et al. (2012) reviewed the progress in boronic acid sensors for detecting bioactive substances, highlighting their importance in disease diagnosis and treatment. This review underscores the potential of BPBA derivatives in creating sensitive and specific biochemical sensors (Huang et al., 2012).
Multimetallic Assemblies in Chemistry
In the field of inorganic chemistry, BPBA-related compounds are used to create multimetallic assemblies. A study by Arm and Williams (2005) demonstrated the cross-coupling of polypyridyl complexes incorporating a boronic acid substituent, facilitating the synthesis of luminescent, heterometallic assemblies. This highlights its role in developing complex metal-based structures with potential applications in catalysis and materials science (Arm & Williams, 2005).
Drug Discovery and Development
Boronic acids, including BPBA derivatives, are utilized in drug discovery. Cambre and Sumerlin (2011) reviewed the use of boronic acid-containing polymers in biomedical applications like HIV, obesity, diabetes, and cancer treatment. This review showcases the diverse applications of boronic acid polymers in therapeutic development (Cambre & Sumerlin, 2011).
Safety and Hazards
2-Bromopyridine-5-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, medical advice should be sought .
Future Directions
Mechanism of Action
Target of Action
2-Bromopyridine-5-boronic acid, also known as (6-bromopyridin-3-yl)boronic Acid, is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the organic groups involved in the reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The primary result of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and the presence of moisture . For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the reaction conditions for the Suzuki–Miyaura cross-coupling are exceptionally mild and functional group tolerant , suggesting that the compound’s action can be effectively carried out in a variety of environments.
properties
IUPAC Name |
(6-bromopyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYWDUVHAPHGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376380 | |
Record name | 2-Bromopyridine-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
223463-14-7 | |
Record name | 2-Bromopyridine-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromopyridine-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of (6-bromopyridin-3-yl)boronic acid and its corresponding ester derivative?
A1: (6-Bromopyridin-3-yl)boronic acid (also known as 2-Bromopyridine-5-boronic acid) and its ester derivative, 2-(6-bromopyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are bifunctional building blocks. This means they possess two reactive groups capable of participating in chemical reactions. The research by [] focuses on comparing these two compounds. While the study found that the C-B bond lengths in both compounds were similar, a significant difference in stability was observed. This suggests factors beyond bond length contribute to the overall stability of these molecules. []
Q2: How does the crystal packing of (6-bromopyridin-3-yl)boronic acid differ from its ester derivative and what implications might this have on their reactivity?
A2: The study by [] highlights a key distinction between (6-bromopyridin-3-yl)boronic acid and its ester derivative: their crystal packing. The boronic acid molecules interact in their crystal structure through hydrogen bonds, while the ester derivative primarily exhibits van der Waals interactions. [] This difference in intermolecular forces can influence factors like solubility and reactivity, making the acid potentially more amenable to reactions where hydrogen bonding plays a role.
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